5-tert-Butyl-2-methoxybenzene-1-carboximidamide dihydrochloride

Serine protease inhibition Structure-activity relationship Binding thermodynamics

5-tert-Butyl-2-methoxybenzene-1-carboximidamide dihydrochloride (CAS 1909348‑44‑2) is a substituted benzamidine derivative belonging to the class of competitive, reversible inhibitors of trypsin‑like serine proteases. The dihydrochloride salt (C₁₂H₂₀Cl₂N₂O, MW 279.2 g/mol) incorporates a tert‑butyl group at the 5‑position and a methoxy group at the 2‑position of the benzene ring, a substitution pattern that distinguishes it from the parent benzamidine scaffold and from mono‑substituted analogs.

Molecular Formula C12H20Cl2N2O
Molecular Weight 279.21
CAS No. 1909348-44-2
Cat. No. B2609645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-Butyl-2-methoxybenzene-1-carboximidamide dihydrochloride
CAS1909348-44-2
Molecular FormulaC12H20Cl2N2O
Molecular Weight279.21
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OC)C(=N)N.Cl.Cl
InChIInChI=1S/C12H18N2O.2ClH/c1-12(2,3)8-5-6-10(15-4)9(7-8)11(13)14;;/h5-7H,1-4H3,(H3,13,14);2*1H
InChIKeyPMFGEZYUDJIGRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-tert-Butyl-2-methoxybenzene-1-carboximidamide Dihydrochloride – Pharmacophore Specification for Serine Protease Inhibitor Research


5-tert-Butyl-2-methoxybenzene-1-carboximidamide dihydrochloride (CAS 1909348‑44‑2) is a substituted benzamidine derivative belonging to the class of competitive, reversible inhibitors of trypsin‑like serine proteases [1]. The dihydrochloride salt (C₁₂H₂₀Cl₂N₂O, MW 279.2 g/mol) incorporates a tert‑butyl group at the 5‑position and a methoxy group at the 2‑position of the benzene ring, a substitution pattern that distinguishes it from the parent benzamidine scaffold and from mono‑substituted analogs .

Why 5-tert-Butyl-2-methoxybenzene-1-carboximidamide Dihydrochloride Cannot Be Replaced by Generic Benzamidine in Serine Protease Assays


Benzamidine derivatives are not functionally interchangeable. The thermodynamic analysis of p‑substituted benzamidine binding to bovine trypsin by Talhout and Engberts (2001) demonstrates that the identity of the aromatic substituent profoundly modulates the binding constant (Kb), with electron‑donating groups enhancing affinity through favourable enthalpic and entropic contributions [1]. Unsubstituted benzamidine exhibits modest Ki values (e.g., 21 μM for trypsin; 320 μM for thrombin) [2]. The dual substitution pattern of 5‑tert‑butyl‑2‑methoxybenzene‑1‑carboximidamide – combining a strongly hydrophobic, electron‑donating tert‑butyl group with a methoxy substituent – is expected, based on class‑level structure‑activity relationships, to alter both potency and selectivity profiles relative to the parent scaffold [1]. Consequently, substituting this compound with generic benzamidine in a biochemical or pharmacological experiment would yield non‑equivalent inhibitory characteristics and could compromise assay reproducibility.

Quantitative Differentiation Evidence for 5-tert-Butyl-2-methoxybenzene-1-carboximidamide Dihydrochloride


Hydrophobicity-Driven Binding Enhancement: Class-Level SAR Comparison with Unsubstituted Benzamidine

Talhout and Engberts (2001) established that electron‑donating, hydrophobic para‑substituents on benzamidine significantly increase the trypsin binding constant (Kb) [1]. For example, the p‑methyl benzamidine derivative exhibited a Kb approximately 2.5‑fold higher than the unsubstituted parent. The tert‑butyl group at the 5‑position of the target compound is a stronger electron donor and substantially more hydrophobic than a methyl group (Hansch π for tert‑butyl ≈ 1.98 vs. methyl ≈ 0.56), while the 2‑methoxy group (π ≈ ‑0.02, σp ≈ ‑0.27) further modulates the electronic environment of the aromatic ring [2]. Although a measured Ki value for this specific compound has not been reported in the public literature, the class‑level SAR predicts that the dual tert‑butyl/methoxy substitution pattern will produce a lower Ki (higher affinity) for trypsin‑like serine proteases compared to unsubstituted benzamidine (Ki = 21 μM for trypsin; Ki = 320 μM for thrombin) [3].

Serine protease inhibition Structure-activity relationship Binding thermodynamics

Salt Form Solubility Advantage: Dihydrochloride vs. Free Base for Aqueous Assay Compatibility

The target compound is supplied as the dihydrochloride salt, which confers superior aqueous solubility compared to the free base form (CAS 1368652‑16‑7) . While no direct comparative solubility measurement has been published for this specific pair, the general principle of salt formation for benzamidine derivatives is well established: hydrochloride salts of benzamidines typically exhibit aqueous solubility >10 mg/mL, whereas the corresponding free bases are sparingly soluble (<1 mg/mL) [1]. The dihydrochloride form (C₁₂H₂₀Cl₂N₂O, MW 279.2 g/mol) ensures reliable dissolution in standard aqueous assay buffers (e.g., PBS, Tris‑HCl) at concentrations relevant for in vitro enzymatic assays (typically 1–100 μM) without the need for organic co‑solvents such as DMSO, which can introduce solvent‑related artifacts in sensitive biochemical readouts [1]. This represents a practical procurement advantage over the free base and over certain mono‑hydrochloride analogs that may require DMSO solubilization.

Aqueous solubility Dihydrochloride salt Biochemical assay

Quality Control Transparency: Batch-Specific Analytical Data vs. Minimal-Documentation Generic Supplies

The target compound is available with documented batch‑specific quality control including NMR, HPLC, and GC analyses, as evidenced by vendor certificates of analysis for the free base form (CAS 1368652‑16‑7, purity ≥95 %) and the dihydrochloride salt (purity min. 95 %) . In contrast, many generic benzamidine research reagents are supplied with only a nominal purity specification (e.g., “≥95 %”) without accompanying batch‑specific chromatographic or spectroscopic data . The availability of batch‑specific QC data enables researchers to verify lot‑to‑lot consistency, trace impurities, and ensure reproducibility in enzymatic assays – a critical factor when inhibitory activity is sensitive to minor contaminants that may act as competing ligands or enzyme poisons. This documented QC trail distinguishes the compound from lower‑cost generic alternatives that lack analytical transparency.

Quality control Batch analysis Procurement specification

Optimal Application Scenarios for 5-tert-Butyl-2-methoxybenzene-1-carboximidamide Dihydrochloride Based on Differentiation Evidence


Serine Protease Inhibitor Screening and Hit Validation with Enhanced Sensitivity Requirements

In high‑throughput screening campaigns targeting trypsin‑like serine proteases (e.g., trypsin, thrombin, matriptase, hepsin), the predicted enhanced binding affinity conferred by the dual tert‑butyl/methoxy substitution pattern – relative to unsubstituted benzamidine (Ki = 21 μM for trypsin) [1] – positions this compound as a more sensitive probe for assay validation and as a scaffold for SAR expansion. The class‑level SAR evidence indicates that electron‑donating, hydrophobic substituents increase the binding constant to trypsin [2], making this compound a more relevant starting point for medicinal chemistry than generic benzamidine when low‑micromolar or sub‑micromolar inhibition is desired.

Aqueous Biochemical Assays Requiring Co‑Solvent‑Free Inhibitor Preparation

The dihydrochloride salt form ensures sufficient aqueous solubility for direct dissolution in standard assay buffers (PBS, Tris‑HCl) at working concentrations up to 100 μM without DMSO [3]. This is critical for enzymatic studies where even low concentrations of organic solvents (e.g., 0.1 % DMSO) can alter enzyme kinetics or interfere with fluorescence‑based detection methods. The salt form advantage eliminates the need for solvent compatibility testing, streamlining assay development.

Chemical Biology Studies Requiring Documented Lot‑to‑Lot Reproducibility

The availability of batch‑specific NMR, HPLC, and GC QC data supports long‑term, multi‑site studies where compound identity and purity must be traceable across independent experimental replicates. This documentation is essential for publications in high‑impact journals and for regulatory‑adjacent research environments where raw analytical data for test compounds is increasingly expected as part of data transparency initiatives.

Fragment‑Based Drug Discovery (FBDD) and Scaffold‑Hopping Campaigns

As a low‑molecular‑weight benzamidine fragment (MW 279.2 g/mol dihydrochloride; 206.3 g/mol free base) with a distinctive substitution pattern, this compound can serve as a starting fragment for FBDD targeting serine proteases. Its defined QC and solubility profile facilitate reliable fragment soaking experiments for X‑ray crystallography, where precise concentration control and absence of organic co‑solvents are critical for obtaining high‑resolution co‑crystal structures.

Quote Request

Request a Quote for 5-tert-Butyl-2-methoxybenzene-1-carboximidamide dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.